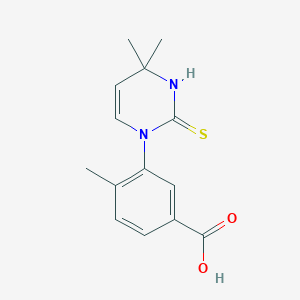3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid
CAS No.: 1142213-23-7
Cat. No.: VC8051245
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1142213-23-7 |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | 3-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-4-methylbenzoic acid |
| Standard InChI | InChI=1S/C14H16N2O2S/c1-9-4-5-10(12(17)18)8-11(9)16-7-6-14(2,3)15-13(16)19/h4-8H,1-3H3,(H,15,19)(H,17,18) |
| Standard InChI Key | ZZSJCGCGSQDYSL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C=CC(NC2=S)(C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C=CC(NC2=S)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two primary components: a 4-methylbenzoic acid group and a 2-mercapto-4,4-dimethylpyrimidine ring. The benzoic acid moiety is substituted at the 3-position with the pyrimidine system, which itself contains a thiol (-SH) group at position 2 and two methyl groups at position 4 . The IUPAC name, 3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid, reflects this substitution pattern.
Key Structural Features:
-
Pyrimidine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 3, modified with a thiol group and dimethyl substituents.
-
Benzoic Acid Backbone: Provides a carboxylic acid group (-COOH) at position 4, enhancing potential for hydrogen bonding and salt formation.
-
Methyl Substituents: Increase lipophilicity, potentially influencing membrane permeability and metabolic stability.
Physicochemical Data
While experimental data on melting point, solubility, and spectral properties are unavailable in published sources, calculated properties and comparisons to analogs provide insights:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.34 g/mol | Calculated |
| Hazard Classification | Irritant (skin/eyes) | |
| CAS Number | 1142213-23-7 |
The thiol group’s presence suggests susceptibility to oxidation, forming disulfide bridges under aerobic conditions. The carboxylic acid (pKa ≈ 4.2) likely confers pH-dependent solubility, with improved dissolution in alkaline environments.
Synthesis and Characterization
Hypothetical Synthesis Pathways
-
Nucleophilic Aromatic Substitution: Reacting a halogenated benzoic acid derivative with a pre-formed pyrimidine-thiolate nucleophile.
-
Condensation Reactions: Utilizing ureas or thioureas with diketones to construct the pyrimidine ring directly on the benzoic acid scaffold.
For example, 4-methyl-3-aminobenzoic acid could undergo diazotization followed by coupling with a 4,4-dimethyl-2-mercaptopyrimidine intermediate. Alternatively, cyclocondensation of thiourea with a β-ketoester derivative of 4-methylbenzoic acid might yield the target structure.
Comparative Analysis with Structural Analogs
The chloro analog’s higher molecular weight and electronegative substituent enhance membrane penetration, potentially explaining its antimicrobial efficacy. Conversely, the target compound’s methyl group may favor hydrophobic interactions in biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume